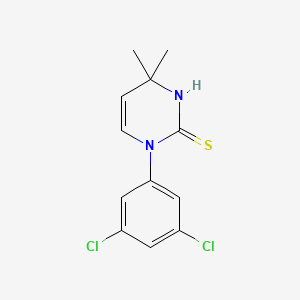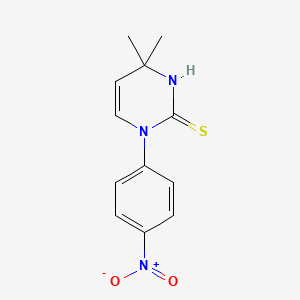
4,4-Dimethyl-1-(2-methylphenyl)-1,4-dihydropyrimidine-2-thiol
Übersicht
Beschreibung
4,4-Dimethyl-1-(2-methylphenyl)-1,4-dihydropyrimidine-2-thiol (DMPT), also known as 4-methyl-1-(2-methylphenyl)-1,4-dihydropyrimidine-2-thiol or 4-methyl-1-(2-methylphenyl)-1,4-dihydropyrimidin-2-thiol, is a type of thiol compound used in scientific research. It is a colorless, odorless, and crystalline solid that is soluble in water and other organic solvents. It is a versatile compound with a wide range of applications in the laboratory, such as synthesis methods, scientific research, and lab experiments.
Wissenschaftliche Forschungsanwendungen
Green Synthesis Approaches
Environmentally Benign Synthesis : An environmentally friendly method for synthesizing dimethylated 1,6-dihydropyrimidines has been developed, avoiding the use of hazardous methylating agents and strong bases. Instead, the method utilizes dimethyl carbonate, a non-toxic and eco-friendly reagent, in conjunction with MgO and tetrabutylammonium bromide (TBAB) under microwave conditions (Wang et al., 2008).
Biological Activity and Drug Synthesis
Antihypertensive Properties : Research has highlighted the synthesis of various 1,4-dihydropyrimidines with potential antihypertensive activities. The study emphasized the synthesis of biologically active molecules with improved activity and reduced toxicity and undesirable side effects in clinical use (Rana et al., 2004).
Calcium Channel Blocker Mimics : Certain 1,4-dihydropyrimidines with novel carbamoyl substitution have structural features resembling dihydropyridine calcium channel blockers. This suggests potential applications in medical fields related to calcium channel modulation (Ravikumar & Sridhar, 2005).
Spectroscopic Analysis and Molecular Structure
Tautomeric Equilibrium Study : The tautomeric forms of a similar molecule, 4,6-dimethyl-2-mercaptopyrimidine, were analyzed using infrared (FTIR), ultraviolet (UV), and nuclear magnetic resonance (NMR) techniques, along with density functional theory (DFT) calculations. This work highlights the potential for detailed structural and spectroscopic studies on related compounds (Martos-Calvente et al., 2003).
Chemical Sensing and Environmental Applications
Selective Discrimination of Thiophenols : A study discusses the development of a reaction-based fluorescent probe for discriminating thiophenols over aliphatic thiols. This has significant implications in chemical, biological, and environmental sciences for the detection of toxic benzenethiols and biologically active aliphatic thiols (Wang et al., 2012).
Conformational Analysis
Molecular Structure and Conformational Analysis : X-ray crystal structure analysis and quantum chemical calculations (DFT) were utilized for the structural and electronic characterization of 1,2,3,4-tetrahydropyrimidine derivatives. This research offers insights into the molecular structures and potential pharmaceutical applications of these compounds (Memarian et al., 2013).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation . This suggests that 4,4-Dimethyl-1-(2-methylphenyl)-1,4-dihydropyrimidine-2-thiol may also target protein kinases or other enzymes involved in cell cycle regulation.
Mode of Action
It can be inferred from similar compounds that it may interact with its targets by binding to the active site, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
Based on the potential target (cdk2), it can be inferred that this compound may affect cell cycle regulation pathways .
Result of Action
Similar compounds have shown cytotoxic activities against certain cell lines, suggesting that this compound may also have cytotoxic effects .
Eigenschaften
IUPAC Name |
6,6-dimethyl-3-(2-methylphenyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-10-6-4-5-7-11(10)15-9-8-13(2,3)14-12(15)16/h4-9H,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTGUNKTDVMNJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CC(NC2=S)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















